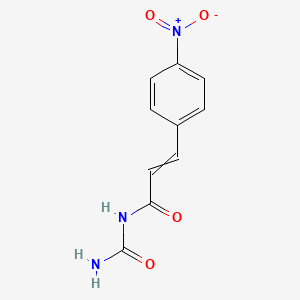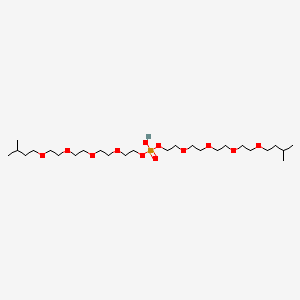
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is a complex organic compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid, which facilitates the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds with other molecules, stabilizing their structures. In biological systems, it can interact with proteins and enzymes, enhancing their stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar structure but lacks the phosphate group.
Polyethylene glycol (PEG): Similar ether linkages but varies in chain length and lacks the terminal hydroxyl group
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in multiple applications .
Propiedades
Número CAS |
63217-10-7 |
|---|---|
Fórmula molecular |
C26H55O12P |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
bis[2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C26H55O12P/c1-25(2)5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-39(27,28)38-24-22-36-20-18-34-16-14-32-12-10-30-8-6-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
Clave InChI |
JCYSNWJUDYRPMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


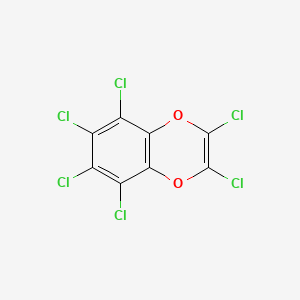
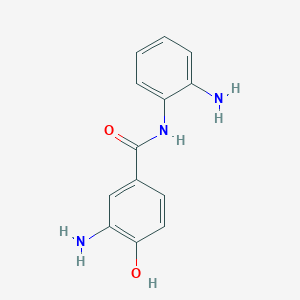
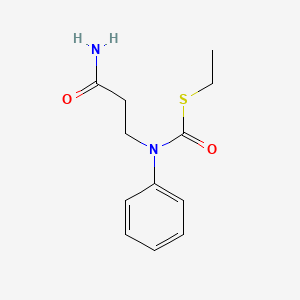
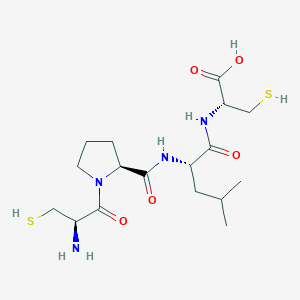
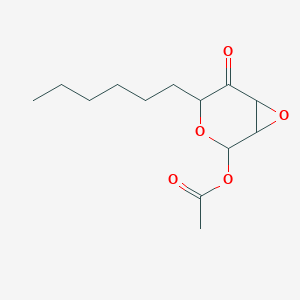
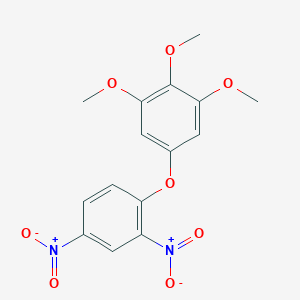
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
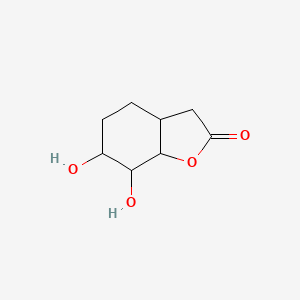
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
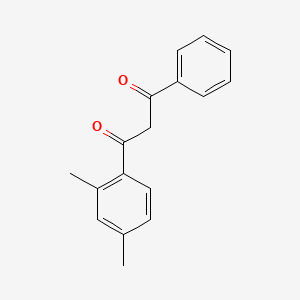
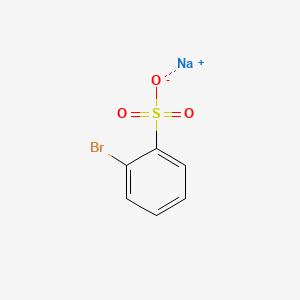
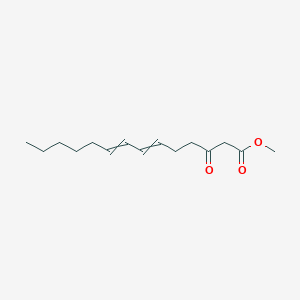
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
